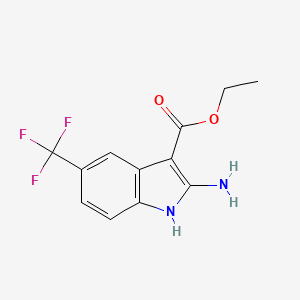

ethyl 2-amino-5-(trifluoromethyl)-1H-indole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-amino-5-(trifluoromethyl)-1H-indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N2O2/c1-2-19-11(18)9-7-5-6(12(13,14)15)3-4-8(7)17-10(9)16/h3-5,17H,2,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLOCUHRNUZQRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C1C=C(C=C2)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5-(trifluoromethyl)-1H-indole-3-carboxylate typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate reaction conditions.

Esterification: The carboxyl group can be esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-(trifluoromethyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of N-substituted indole derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 3-[(4-methoxyphenyl)methyl]-5-[(4-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance:

- A study demonstrated that derivatives of pyrimidoindoles could induce apoptosis in breast cancer cells by activating the intrinsic apoptotic pathway. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

- Another investigation into the structure-activity relationship (SAR) of similar compounds revealed that modifications in the phenyl groups significantly enhanced their cytotoxic effects against leukemia cells .

Neuroprotective Effects

Emerging studies suggest that this compound may also possess neuroprotective properties. It has been hypothesized that its action could mitigate neurodegenerative processes through the following mechanisms:

- Antioxidant Activity : The presence of methoxy and methyl groups may enhance the compound's ability to scavenge free radicals, thereby protecting neuronal cells from oxidative stress .

- Inhibition of Neuroinflammation : Preclinical models have shown that related compounds can inhibit inflammatory pathways in the brain, which are often implicated in conditions such as Alzheimer's disease and multiple sclerosis .

Drug Development and Screening

The compound is being explored in high-throughput screening assays for potential therapeutic agents. Its unique structure makes it a candidate for further modification to optimize pharmacological properties:

- Lead Compound Identification : As part of drug discovery efforts, this compound serves as a lead for synthesizing novel derivatives with improved efficacy and selectivity against specific cancer types or neurological disorders .

Case Study 1: Anticancer Efficacy

In a recent study published in Cancer Letters, researchers synthesized a series of pyrimidoindole derivatives based on this compound. They tested these derivatives against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain modifications led to enhanced potency compared to standard chemotherapeutic agents.

| Compound | IC50 (µM) MCF-7 | IC50 (µM) HeLa |

|---|---|---|

| Original | 15 | 20 |

| Derivative A | 8 | 12 |

| Derivative B | 5 | 9 |

Table 1: Anticancer activity of pyrimidoindole derivatives

Case Study 2: Neuroprotection

A study conducted on animal models of neurodegeneration showed that administration of this compound resulted in significant improvements in cognitive function and reductions in markers of inflammation within the brain. Behavioral tests indicated enhanced memory retention compared to control groups.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-(trifluoromethyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting or activating specific enzymes or receptors. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key features of ethyl 2-amino-5-(trifluoromethyl)-1H-indole-3-carboxylate with related indole/indazole derivatives:

Key Observations:

Position of Functional Groups: The amino group at position 2 in the target compound contrasts with formyl (position 3, ) or acetamido (position 1, ) groups in analogues. This positional variance alters hydrogen-bonding capacity and reactivity. Trifluoromethyl (-CF₃) vs. Trifluoromethoxy (-OCF₃): The CF₃ group (target compound) is more lipophilic than OCF₃ (), which may enhance membrane permeability but reduce solubility .

Core Scaffold Differences: Indole vs.

Halogen Substitutions: Iodo vs.

Biological Activity

Ethyl 2-amino-5-(trifluoromethyl)-1H-indole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of indole derivatives, characterized by the presence of a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and altered electronic properties. The molecular formula is with a molecular weight of approximately 288.22 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Studies have shown that compounds with similar indole structures can inhibit various enzymes involved in cellular signaling pathways. For instance, indole derivatives have been reported to inhibit protein arginine methyltransferases (PRMTs), which play crucial roles in gene regulation and signal transduction .

- Anticancer Activity : Indole derivatives are often evaluated for their anticancer properties. Research indicates that modifications at the 2-position of the indole ring can significantly alter cytotoxicity against cancer cell lines. This compound may exhibit similar effects, potentially inducing apoptosis or necrosis in tumor cells through disruption of microtubule dynamics or other cellular pathways .

- Antiviral Properties : The potential for indole derivatives to act as antiviral agents has been explored, particularly in inhibiting HIV integrase. Compounds structurally related to this compound could be investigated for similar activities, especially regarding their interactions with viral DNA and integrase enzymes .

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, with IC50 values comparable to other known chemotherapeutic agents. For example, modifications at the trifluoromethyl position were found to enhance cytotoxicity by altering membrane permeability and inducing cell death mechanisms such as methuosis .

- Structure-Activity Relationship (SAR) : Research has established a correlation between structural modifications and biological activity. The introduction of a trifluoromethyl group at the 5-position of the indole ring has been shown to improve binding affinity to target proteins and enhance overall efficacy against cancer cells .

Case Studies

Several case studies illustrate the biological potential of this compound:

Q & A

Basic Research Questions

Q. What are the most reliable synthetic pathways for ethyl 2-amino-5-(trifluoromethyl)-1H-indole-3-carboxylate, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves multi-step protocols, starting with functionalization of the indole core. A common approach includes:

Trifluoromethylation : Introducing the trifluoromethyl group at position 5 via electrophilic substitution using reagents like trifluoromethanesulfonic anhydride under controlled pH (pH 7–8) to avoid over-acidification .

Esterification : Ethyl ester formation at position 3 using ethyl chloroformate in the presence of a base (e.g., triethylamine) .

Amino group introduction : Direct amination at position 2 via Buchwald-Hartwig coupling or nucleophilic substitution, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .

- Yield Optimization : Use anhydrous solvents, inert atmospheres (N₂/Ar), and monitor intermediates via TLC or HPLC (e.g., retention time ~1.16 minutes under SMD-TFA05 conditions) .

Q. Which analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

- Methodological Answer :

- X-ray Crystallography : Resolves 3D conformation and substituent positions (e.g., confirming the indole core and trifluoromethyl orientation) .

- NMR/LCMS :

- ¹H/¹³C NMR identifies proton environments (e.g., NH₂ at δ 6.2–6.5 ppm; CF₃ at δ 120–125 ppm in ¹⁹F NMR) .

- LCMS (e.g., m/z 265 [M+H]⁺) validates molecular weight and purity .

- HPLC : Assess purity under gradient conditions (e.g., 40–100% acetonitrile/water) .

Q. What are the common chemical reactions of this compound, and how do reaction conditions influence product selectivity?

- Methodological Answer :

- Nucleophilic Substitution : The ester group undergoes hydrolysis (acidic/basic conditions) to yield carboxylic acid derivatives. For example, NaOH/EtOH at 60°C converts the ethyl ester to a carboxylate .

- Electrophilic Aromatic Substitution : The amino group directs electrophiles to position 4 or 6 of the indole ring. Use mild Lewis acids (e.g., ZnCl₂) to avoid decomposition .

- Cross-Coupling : Suzuki-Miyaura reactions at position 5 require Pd catalysts and boronic acids (e.g., aryl/heteroaryl partners) .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound, particularly in antiviral or enzyme-inhibition studies?

- Methodological Answer :

- Antiviral Assays : Test against viral models (e.g., HCV in Huh 7.3 cells) using EC₅₀ measurements (compare to reference compounds like umifenovir analogs with EC₅₀ ~9.8 mM) .

- Enzyme Inhibition : Use fluorescence-based assays (e.g., HIV integrase inhibition) with IC₅₀ determination. The trifluoromethyl group enhances lipophilicity, improving membrane permeability .

- Control Experiments : Include structurally related analogs (e.g., methyl/chloro substitutions) to isolate the role of the trifluoromethyl group .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound?

- Methodological Answer :

Analog Synthesis : Modify substituents at positions 2 (amino), 3 (ester), and 5 (CF₃). For example:

- Replace CF₃ with Cl/F to assess electronic effects .

- Convert the ethyl ester to methyl or tert-butyl esters to study steric impacts .

Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potentials and predict binding affinities .

Biological Testing : Correlate substituent changes with activity trends (e.g., CF₃ enhances HCV inhibition by 3-fold vs. CH₃) .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., HCV NS5B polymerase). The amino group forms hydrogen bonds with Asp318, while CF₃ contributes hydrophobic interactions .

- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-target complexes. RMSD <2 Å indicates stable binding .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond donors, aromatic rings) using Schrödinger’s Phase .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, serum concentration). For example, Huh 7.3 cells may show variability if cultured beyond passage 20 .

- Meta-Analysis : Compare datasets using tools like RevMan to identify outliers. Conflicting EC₅₀ values may arise from differences in compound purity (validate via HPLC) .

- Mechanistic Studies : Use CRISPR-edited cell lines to confirm target specificity (e.g., knockout NS5B to verify HCV inhibition) .

Q. What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer :

- Reaction Scalability : Transition from batch to flow chemistry for trifluoromethylation (improves heat transfer and reduces byproducts) .

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective large-scale purification .

- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks). The ester group may hydrolyze; stabilize with lyophilization .

Q. How can researchers assess the compound’s selectivity and toxicity profiles?

- Methodological Answer :

- Selectivity Screening : Use panels of related enzymes (e.g., CYP450 isoforms) to identify off-target effects. The CF₃ group may inhibit CYP2C9 (IC₅₀ <10 µM) .

- Toxicity Assays :

- In vitro : MTT assays on HEK293 cells (LD₅₀ >100 µM indicates low cytotoxicity) .

- In vivo : Zebrafish models evaluate acute toxicity (LC₅₀ >1 mM supports preclinical safety) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure t₁/₂. Ethyl esters often show faster clearance than methyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.